molecular formula C6H9NO2 B8777779 2-Pyridone-6-carboxaldehyde

2-Pyridone-6-carboxaldehyde

Cat. No.: B8777779
M. Wt: 127.14 g/mol
InChI Key: LXDWONXTGDWNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridone-6-carboxaldehyde is a heterocyclic organic compound with a molecular formula of C6H9NO2. It features a piperidine ring with an oxo group at the 6th position and an aldehyde group at the 2nd position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridone-6-carboxaldehyde typically involves the oxidation of piperidine derivatives. One common method is the oxidation of 2-piperidone using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve high selectivity and conversion rates. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridone-6-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: 6-Oxo-piperidine-2-carboxylic acid.

    Reduction: 6-Hydroxy-piperidine-2-carbaldehyde.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyridone-6-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridone-6-carboxaldehyde involves its interaction with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes by forming covalent adducts with active site residues.

    Receptors: It may interact with receptor proteins through non-covalent interactions, modulating their activity.

    Signaling Pathways: The compound can affect cellular signaling pathways by altering the activity of key enzymes and receptors.

Comparison with Similar Compounds

2-Pyridone-6-carboxaldehyde can be compared with other similar compounds, such as:

    Piperidine-2-carbaldehyde: Lacks the oxo group, resulting in different reactivity and biological activity.

    6-Hydroxy-piperidine-2-carbaldehyde: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties and applications.

    2,6-Dioxopiperidine:

Uniqueness: The presence of both an oxo and an aldehyde group in this compound provides a unique combination of reactivity and functionality, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

6-oxopiperidine-2-carbaldehyde

InChI

InChI=1S/C6H9NO2/c8-4-5-2-1-3-6(9)7-5/h4-5H,1-3H2,(H,7,9)

InChI Key

LXDWONXTGDWNLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

When in the procedure of Example 6 (A) an appropriate amount of 6-hydroxymethyl-2-piperidone is substituted for 5-hydroxymethyl-2-pyrrolidone, 6-formyl-2-piperidone is obtained. When an appropriate amount of 6-formyl-2-piperidone is substituted for 5-formyl-2-pyrrolidone in the procedure of Example 6 (B), 6-difluoromethyl-2-piperidone is obtained which, when substituted for 5-difluoromethyl-2-pyrrolidone in an appropriate amount in the procedure of Example 5, yields 5-amino-5-difluoromethylpentanoic acid.
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